4-(4-propylphenyl)butanoic Acid
Overview
Description
4-(4-Propylphenyl)butanoic acid is an organic compound belonging to the class of carboxylic acids It features a butanoic acid moiety attached to a propyl-substituted phenyl ring
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds, such as 4-phenylbutyric acid (4-pba), have been shown to act as chemical chaperones, assisting in protein folding and alleviating endoplasmic reticulum stress .
Biochemical Pathways
Similar compounds like 4-pba have been found to interact with human serum albumin at fatty acid binding sites, potentially affecting lipid metabolism .
Result of Action
Similar compounds like 4-pba have been found to alleviate endoplasmic reticulum stress by assisting protein folding .
Biochemical Analysis
Biochemical Properties
4-(4-propylphenyl)butanoic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to human serum albumin at fatty acid binding sites . This interaction is characterized by high binding specificity and induces conformational changes in the protein, which can affect its function. Additionally, this compound exhibits inhibitory activity against histone deacetylases, which are enzymes involved in the regulation of gene expression .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases . The compound can alleviate endoplasmic reticulum stress by assisting in protein folding, thereby preventing the accumulation of misfolded proteins that can lead to cell death. Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific sites on proteins, such as human serum albumin, through hydrogen bonding and salt bridge formation . This binding can lead to enzyme inhibition or activation, depending on the target protein. Additionally, this compound can modulate gene expression by inhibiting histone deacetylases, which play a crucial role in chromatin remodeling and transcriptional regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and alleviation of endoplasmic reticulum stress . At higher doses, toxic or adverse effects may occur, emphasizing the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships should be carefully studied to ensure safe and effective use of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-propylphenyl)butanoic acid typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-propylbenzene.
Grignard Reaction: The 4-propylbenzene is then subjected to a Grignard reaction with ethyl magnesium bromide to form 4-propylphenylmagnesium bromide.
Carboxylation: The Grignard reagent is then reacted with carbon dioxide to introduce the carboxylic acid group, forming this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Propylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of 4-(4-propylphenyl)butanone.
Reduction: Formation of 4-(4-propylphenyl)butanol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-(4-Propylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Phenylbutanoic Acid: Similar structure but lacks the propyl group on the phenyl ring.
4-(4-Methylphenyl)butanoic Acid: Similar structure with a methyl group instead of a propyl group.
4-(4-Ethylphenyl)butanoic Acid: Similar structure with an ethyl group instead of a propyl group.
Uniqueness: 4-(4-Propylphenyl)butanoic acid is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
4-(4-propylphenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-4-11-7-9-12(10-8-11)5-3-6-13(14)15/h7-10H,2-6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWVRQFQUNIIBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445711 | |
Record name | Benzenebutanoic acid, 4-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25711-53-9 | |
Record name | Benzenebutanoic acid, 4-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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